Product packaging for Meralluride(Cat. No.:CAS No. 8069-64-5)

Meralluride

Cat. No.: B1251450
CAS No.: 8069-64-5
M. Wt: 650.97 g/mol
InChI Key: BDFXZRBRZBBYDN-UHFFFAOYSA-L
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Description

Evolution of Academic Inquiry into Organomercurial Diuretics

The investigation into organomercurial diuretics evolved from earlier, less refined uses of mercury compounds. Early research was often empirical, observing the effects of these substances on urine output. As medicinal chemistry and pharmacology advanced, academic inquiry became more systematic, focusing on identifying the specific chemical structures responsible for diuretic activity and understanding how these compounds interacted with the body, particularly the kidneys. This led to the development of various organomercurial diuretics, including meralluride. wikipedia.orgillinois.edu The study of these compounds, despite their later discontinuation, provided crucial insights into renal function and laid the groundwork for the development of subsequent classes of diuretics. wikipedia.orgillinois.edu

Seminal Research on this compound's Early Biological Activity and Renal Interactions

Seminal research on this compound focused on elucidating its biological effects, primarily its diuretic action. Early studies, including those utilizing techniques like 'stop flow' analysis in dogs, aimed to pinpoint the site within the kidney where this compound exerted its effect. physiology.org These investigations indicated that this compound significantly reduced the reabsorption of water and sodium in the proximal tubule. physiology.org This reduction in reabsorption was found to be substantial, leading to increased delivery of fluid to more distal parts of the nephron and, consequently, increased urine production. physiology.org

Further research explored the potential mechanisms behind this inhibition of reabsorption. Studies using histochemical methods in rat kidneys suggested that this compound could inhibit the activity of several renal tubular enzyme systems, including succinic dehydrogenase, diphosphopyridine nucleotide diaphorase, triphosphopyridine nucleotide diaphorase, and glucose-6-phosphatase. oregonstate.edu Inhibition of these enzymes was often associated with apparent necrobiosis in kidney tissue. oregonstate.edu

Beyond its diuretic effects, some studies in the late 1970s also explored the potential antimicrobial activity of this compound against certain bacteria, such as Proteus, which are known to cause urinary tract infections. wikipedia.org

This compound's Place in the Historical Development of Medicinal Chemistry

This compound holds a notable place in the historical development of medicinal chemistry, particularly within the context of diuretic drug discovery. As an organomercurial diuretic, it represented an important step in the evolution of drugs aimed at managing fluid retention. wikipedia.org Its development and study contributed to the understanding of structure-activity relationships within this class of compounds, even as research into their limitations and toxicities progressed. wikipedia.org

The challenges associated with the toxicity of organomercurial diuretics, including this compound, spurred the search for safer and more effective diuretic agents. wikipedia.org This ultimately led to the discovery and development of entirely new classes of diuretics, such as thiazides and loop diuretics, which superseded organomercurials in clinical practice. ontosight.aiwikipedia.org The historical academic research on this compound, therefore, not only provided insights into renal physiology but also served as a crucial catalyst for the innovation and development of modern diuretic therapies. wikipedia.orgillinois.edu

While this compound itself is rarely used today due to toxicity, the academic investigations into its properties and effects were instrumental in advancing the field of medicinal chemistry and the pharmacological understanding of renal function and diuretic action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23HgN6NaO8 B1251450 Meralluride CAS No. 8069-64-5

Properties

CAS No.

8069-64-5

Molecular Formula

C16H23HgN6NaO8

Molecular Weight

650.97 g/mol

IUPAC Name

sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide

InChI

InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;2*+1;/p-2

InChI Key

BDFXZRBRZBBYDN-UHFFFAOYSA-L

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+]

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+]

Synonyms

meralluride
meralurida
mercuhydrin
mercuretin

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Meralluride

Established Laboratory Synthetic Pathways for Meralluride

The synthesis of this compound typically involves the mercuration of an unsaturated precursor molecule. One established pathway involves the condensation of succinimide (B58015) and allyl isocyanate to form a cyclic diacylurea. This intermediate undergoes acid hydrolysis, leading to the cleavage of the succinimide ring. Subsequent oxymercuration of the terminal olefin bond in the presence of mercuric acetate (B1210297) and methanol (B129727) yields a mercury derivative. This mercury intermediate, identified as [3-[3-(3-carboxy-propionyl ureido]-2-methoxypropyl]-hydroxy mercury, is then condensed with theophylline (B1681296) to produce this compound scribd.com.

Another description of a similar synthesis involves the condensation of camphoric acid with ammonia (B1221849) to yield a bicyclic succinimide. theswissbay.ch. Reaction with allyl isocyanate, followed by ring opening and treatment with mercuric acetate, affords a mercury derivative as the acetate salt. theswissbay.ch. This acetate can then be converted to the corresponding halide by reaction with sodium chloride. theswissbay.ch.

General methods for synthesizing organomercury compounds, which provide context for this compound synthesis, include the direct reaction of hydrocarbons with mercury salts and the use of sodium amalgam slideshare.net. Alkylation of mercury(II) salts with Grignard reagents or organolithium compounds is also a general synthetic route wikipedia.orglibretexts.org. Mercuration of electron-rich aromatic rings with mercuric acetate is another known method for forming carbon-mercury bonds wikipedia.orglibretexts.org. Additionally, organomercury compounds can be synthesized by the reaction of sulfinic acids or their sodium salts with mercury halides nih.gov.

Exploration of Chemical Modifications and Analog Design in Academic Synthesis

Research in organomercury chemistry has explored various chemical modifications and the design of analogs. This involves altering the structure of the organic ligand attached to the mercury atom to study the impact on chemical properties and reactivity.

The general formula for mercurial compounds is often represented as Y—CH₂—CH—CH₂—Hg—X, where Y is a substituted side chain or aromatic function, OR is typically a methoxy (B1213986) group (R=Methyl), and X can be OH, a halide, or a heterocyclic moiety scribd.com. This general structure highlights potential sites for chemical modification.

Studies have investigated the synthesis of various organomercurials derived from heterocyclic systems like theophylline, theobromine, and uracil (B121893) mdpi.com. These investigations often involve developing novel or improved synthetic methods for preparing these mercurials and studying their reactions, such as halo- and cyano-demercuration mdpi.com.

The reactivity of organomercurials can vary depending on the structure. For instance, diarylmercury compounds (Ar₂Hg) are generally more reactive compared to arylmercury halides (ArHgX) mdpi.com. This difference in reactivity can be exploited in the design of synthetic strategies for analogs.

Chemical modifications can also involve altering the substituents on the organic chain or the nature of the group bonded to mercury (X in the general formula). The Y group, being hydrophilic, can influence the distribution and excretion properties, while the X group can affect toxicity and absorption elementalchemistry.in. While these effects are often discussed in a biological context, the ability to modify these groups is fundamentally a chemical synthesis challenge.

Analogs of this compound could, in principle, be designed by modifying the succinylurea portion or the theophylline moiety, or by altering the methoxypropylmercury group. For example, a cyclized analog of this compound has been prepared through a similar synthesis involving camphoric acid theswissbay.ch.

Organomercurials have also been utilized as intermediates in the synthesis of other complex organic molecules, such as triquinane-type structures amazonaws.com. This involves using organomercurial compounds as starting materials and employing reactions like cupration followed by oxidation to build more complex carbon frameworks amazonaws.com.

Advanced Synthetic Techniques and Stereochemical Considerations in Organomercurial Chemistry

Advanced synthetic techniques in organomercurial chemistry often focus on achieving control over regioselectivity and stereochemistry. Regioselectivity dictates the specific site of reaction, while stereoselectivity controls the stereochemistry of the products slideshare.net.

The oxymercuration-demercuration reaction is a key example where regioselectivity and stereochemistry are important slideshare.netwikipedia.orglibretexts.org. The mercuration step, involving the addition of a mercury(II) salt to an alkene or alkyne, typically follows Markovnikov's rule, placing the mercury at the less substituted carbon and the nucleophile (like methanol in the case of this compound synthesis) at the more substituted carbon wikipedia.orglibretexts.org. The addition across the double bond is often trans or anti libretexts.org.

Stereochemical studies of organomercurial reactions have investigated the fate of stereochemistry at the carbon-mercury bond during various transformations, such as electrophilic displacement reactions acs.org and cleavage reactions with halogens acs.org. These studies provide insights into the reaction mechanisms and the ability to control the stereochemical outcome. For instance, the cleavage of organomercurials with brominating agents has been the subject of stereochemical investigation acs.org.

While specific detailed research findings on the stereochemistry of this compound synthesis are not extensively available in the search results, the principles of stereocontrol in organomercurial chemistry, particularly during the mercuration of alkenes, are relevant. The formation of the methoxypropylmercury moiety in this compound involves the oxymercuration of an allyl group, which introduces a chiral center at the carbon bearing the methoxy group and the mercury atom. The stereochemical outcome of this specific mercuration step would depend on the reaction conditions and the specific allyl precursor used.

Advanced techniques in organometallic chemistry, such as transmetalation reactions involving organomercurials, allow for the formation of carbon-carbon bonds and other transformations that may be difficult to achieve by other means wikipedia.orgamazonaws.com. Palladium-catalyzed cross-coupling reactions involving organomercurials are an example of such techniques wikipedia.org.

The stability of the carbon-mercury bond is a notable feature of organomercurials, allowing reactions to be performed under a variety of conditions wikipedia.orgmdpi.com. However, the sensitivity of the Hg-C bond to light is also noted slideshare.net.

The synthesis of organomercurials can be influenced by factors like the choice of mercury salt, solvent, and reaction temperature libretexts.org. For example, in the mercuration of aromatic compounds, selectivity can be an issue, with isomerization occurring at different temperatures libretexts.org.

Molecular and Cellular Mechanisms of Action of Meralluride

Interactions with Thiol-Containing Biomolecules

A cornerstone of meralluride's mechanism of action lies in the strong affinity of mercury for thiol (sulfhydryl) groups found in proteins and other biomolecules. This interaction is considered a primary driver of the observed biological effects.

Elucidation of Divalent Mercuric Ion Binding to Endogenous Proteins and Enzymes

The activity of mercury, including that derived from organomercurials like this compound, is substantially attributed to the high-affinity binding of the divalent mercuric ion (Hg2+) to thiol or sulfhydryl groups present in proteins drugbank.com. This binding can lead to alterations in protein structure and function. Mercury is known to interact with enzymes located in microsomes and mitochondria, potentially causing cellular injury and death drugbank.com.

Specific examples of proteins targeted by mercury include aquaporins, which are water channels whose function can be inhibited, thereby halting water flow across cell membranes drugbank.com. Mercury can also inhibit enzymes such as LCK, protein kinase C, and alkaline phosphatase, impacting various cellular signaling pathways drugbank.com.

Studies on bacterial proteins, such as the MerR metalloregulatory protein, have provided insights into the precise coordination of mercuric ions. MerR binds Hg(II) as a tricoordinate, metal-bridged dimer, involving cysteine residues in the binding process nih.gov. Another protein, MerP, a mercuric-ion-binding periplasmic protein, has been shown to bind approximately one Hg2+ ion per protein molecule with a specific affinity in the presence of external thiol compounds, a binding that is dependent on the reduced thiol status of the protein nih.gov.

Furthermore, this compound has been demonstrated to inhibit angiotensinase activity in homogenates of renal cortex. The presence of reduced glutathione (B108866) in the reaction medium interfered with this compound's inhibitory effect on this enzyme ahajournals.org. Interestingly, in an early study, this compound was observed to paradoxically restore the activity of plasmin that had been inhibited by soybean trypsin inhibitor at µM-mM concentrations mdpi.com.

Investigation of this compound's Effects on Intracellular Thiol Status and Redox Homeostasis

The interaction of mercury with thiol groups can significantly alter the intracellular thiol status, which in turn can promote oxidative stress drugbank.com. Intracellular redox homeostasis is a tightly regulated state crucial for cellular function and is largely maintained by thiol-containing molecules, notably glutathione (GSH) and thioredoxin nih.govmdpi.comnih.govfrontiersin.org. The balance between reduced thiols and oxidized disulfides (thiol-disulfide homeostasis) is critical, and disruptions can lead to loss of cellular functions, potentially culminating in apoptosis and cell death annalsmedres.org.

The intracellular thiol redox status is commonly assessed by the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), which is typically high in healthy cells but decreases under oxidative stress mdpi.com. The mechanism of action of mercurials, including this compound, may involve the inhibition of essential sulfhydryl groups within enzymes, such as succinic dehydrogenase, whose activity relies on these free thiol groups unmc.edu. The interference of reduced glutathione with this compound's inhibition of angiotensinase provides direct evidence of the interplay between this compound and cellular thiol pools ahajournals.org.

Impact on Cellular Bioenergetics and Organelle Function

This compound's effects extend to cellular bioenergetic processes, particularly impacting mitochondrial function and influencing pathways related to oxidative stress and energy production.

Analysis of Mitochondrial Dysfunction and Induction of Oxidative Stress Pathways

Mercury exposure, often associated with the activity of mercurial compounds, can lead to mitochondrial dysfunction and the induction of oxidative stress pathways drugbank.com. Mitochondria are central to cellular energy production through oxidative phosphorylation but are also significant sources and targets of reactive oxygen species (ROS) mdpi.comnih.govnih.gov.

Mitochondrial dysfunction is characterized by several impairments, including diminished ATP production, altered activity of mitochondrial enzymes, an impaired redox balance, and the excessive generation of ROS mdpi.com. Oxidative stress arises from an imbalance where the production of ROS overwhelms the cell's antioxidant defense mechanisms mdpi.com. This state of mitochondrial dysfunction has the capacity to further exacerbate oxidative stress within the cell mdpi.com.

Modulation of Cellular Respiration and Glycolytic Processes in Isolated Systems

The mechanism of action of mercurial diuretics, including this compound, has been linked to the inhibition of succinic dehydrogenase activity, particularly in the loop of Henle within the nephron unmc.edu. Succinic dehydrogenase is a crucial enzyme in the citric acid cycle, a key component of aerobic cellular respiration, and its activity is dependent on the presence of free sulfhydryl groups unmc.edu.

Studies investigating sodium transport in kidney and intestine have shown that this compound can inhibit cellular respiration soton.ac.uk. Research has also specifically examined the effects of this compound on both respiration and glycolysis in isolated systems soton.ac.uk. Cellular respiration encompasses glycolysis, which occurs in the cytosol and breaks down glucose into pyruvate, and the subsequent processes of the citric acid cycle and oxidative phosphorylation, which primarily take place in the mitochondria under aerobic conditions nih.govwikipedia.orgyoutube.com.

Furthermore, this compound has been shown to inhibit membrane ATPase activity psu.edu. This ATPase system is intricately involved in ion transport and is linked to the cell's energy metabolism, including glycolysis psu.edu. The inhibition of this ATPase by organic mercurials in both in vitro and in vivo settings provides further support for its role in ion transport mechanisms psu.edu.

Specific Target Modulation and Ion Transport Dynamics

This compound's primary therapeutic effect as a diuretic is mediated through its actions on ion transport in the renal tubules, leading to increased excretion of sodium, chloride, and consequently, water.

This compound acts directly on the renal tubules to increase the excretion of sodium and chloride ions, typically in approximately equal amounts, which leads to increased water excretion drugbank.com. The diuretic effect is believed to be dependent on the specific organic mercurial molecule itself, rather than solely on the release of inorganic mercury within the body ahajournals.org.

The mechanism involves the blockade of tubular reabsorption of ions annualreviews.org. Studies have suggested that this compound increases the flux of sodium ions from the tubule cells into the bloodstream, potentially leading to increased sodium leakage from the blood back into the tubular lumen annualreviews.org.

Inhibition of membrane ATPase activity, particularly the (Na+ and K+)-activated component, by mercurial diuretics has been demonstrated and is considered to be involved in active sodium and potassium transport psu.edu. The localization of kidney ATPase activity primarily in the membranes of the peritubular region, where active sodium transport occurs, supports this role psu.edu.

While the blockade of succinic dehydrogenase has been implicated as interfering with the energy supply for ion transport, the evidence is not universally conclusive unmc.edupsu.edu.

Mercurials, including this compound, can also inhibit aquaporins, which are water channels facilitating water transport across cell membranes drugbank.com.

The effectiveness of mercurial diuretics can be influenced by the intracellular environment. It has been postulated that increased acidity within the renal tubule cells might facilitate the interaction between mercurials and the cellular components of the electrolyte transport mechanism jci.org.

Significantly, this compound is largely excreted from the body as the original compound complexed with sulfhydryl compounds like cysteine or acetylcysteine, suggesting that the organic form plays a direct role in its actions within the renal tubules unmc.edupsu.edu.

Here is a summary of some research findings related to this compound's interactions:

InteractionObservationReference
Binding to thiol/sulfhydryl groupsHigh-affinity binding to proteins drugbank.com
Inhibition of Angiotensinase ActivityInhibited activity in renal cortical homogenates ahajournals.org
Effect of Reduced Glutathione on AngiotensinaseInterfered with this compound's inhibition, enhanced activity in absence of mercurial ahajournals.org
Restoration of Plasmin ActivityParadoxically restored plasmin inhibited by soybean trypsin inhibitor mdpi.com
Inhibition of Cellular RespirationObserved in studies on sodium transport in kidney and intestine soton.ac.uk
Inhibition of Membrane ATPase ActivityInhibited (Na+ and K+)-activated membrane ATPase psu.edu

Here is data on the binding of Hg2+ to the bacterial protein MerP:

Protein FormExternal Thiols PresentHg2+ Binding (ions/molecule)Apparent Kd (µM)Reference
Reduced ThiolsYes~13.7 ± 1.3 nih.gov
Oxidized ThiolsYesNo binding- nih.gov
Reduced or Oxidized ThiolsNo~5 (non-specific)- nih.gov

Inhibition of Sodium and Potassium Transport Systems (e.g., Na+/K+-ATPase)

Mercurial diuretics, including this compound, are known inhibitors of sodium reabsorption within the renal tubules, contributing to increased sodium excretion. psu.edusnmjournals.orgresearchgate.netontosight.ai This effect has been historically attributed to either a direct inhibition of sodium ion carriers or an interference with the energy supply necessary for the sodium transport system. psu.edu In vitro studies have demonstrated that diuretic mercurials inhibit the activity of (Na and K)-dependent ATPase in kidney membranes. psu.edu This ATPase system is considered integral to the coupled transport of sodium and potassium across the membrane. psu.edu Histochemical investigations have localized this kidney ATPase activity predominantly to the membranes of the peritubular region, a site where active sodium transport takes place. psu.edu

Mercurials typically impede sodium reabsorption in the proximal tubular and the ascending limb of the loop of Henle. researchgate.net Early research in rats in 1963 suggested that this compound's action was localized to the proximal tubules of the kidneys. wikipedia.org The mechanism involves the depression of the renal tubular machinery responsible for the active reabsorption of ions, particularly chloride, through the inhibition of sulfhydryl-activated enzyme systems. snmjournals.org While the precise mechanism of action for organomercurials is still under investigation, it is understood that they can break down into ionic mercury in the acidic environment of the urine. researchgate.net The covalent bonding of the mercury atom within the organic structure of this compound is believed to significantly reduce its toxicity compared to inorganic mercury compounds. researchgate.net this compound promotes the excretion of roughly equal amounts of sodium and chloride, accompanied by water. drugbank.com A key aspect of mercury's activity is its high-affinity binding to the thiol or sulfhydryl groups present in proteins. drugbank.com This binding can disrupt intracellular thiol balance, potentially leading to oxidative stress, lipid peroxidation, mitochondrial dysfunction, and alterations in heme metabolism. drugbank.com Mercury is also recognized for its ability to bind to microsomal and mitochondrial enzymes, potentially causing cellular injury and death. drugbank.com The impact of mercurial diuretics on renal tubular sodium transport can also indirectly affect the glomerular filtration rate (GFR). annualreviews.org The effectiveness of mercurial diuretics appears to be influenced by factors beyond just the filtered chloride load; an increase in the acidity within renal tubular cells might enhance the interaction between mercurials and the cellular components involved in electrolyte transport. jci.org Some research indicates that mercurials inhibit sodium transport specifically in the proximal tubule. annualreviews.org While mercurials can increase potassium excretion, this effect is generally less pronounced compared to many other diuretic classes. researchgate.net

Effects on Chloride Ion Conductance and Related Transporters (e.g., CFTR Orthologs)

Mercurial diuretics are known to increase the excretion of chloride ions. drugbank.com this compound specifically increases the excretion of sodium and chloride in approximately equal quantities, along with water. drugbank.com The primary mechanism by which mercurial diuretics depress renal tubular function involves inhibiting the active reabsorption of certain ions, particularly chloride, through their inhibitory effect on sulfhydryl-activated enzyme systems. snmjournals.org Mercurials may also exert a minor effect in the distal tubule, where they can inhibit chloride reabsorption. researchgate.net

In kidney-cortex cells, chloride ions are transported passively. scispace.com The thick ascending limb (TAL) of the loop of Henle is equipped with a co-transport system, the Na-K-2Cl cotransporter (NKCC2), which reabsorbs sodium, potassium, and chloride in a 1:1:2 ratio. cvpharmacology.comteachmephysiology.comwikipedia.org Loop diuretics are known inhibitors of NKCC2. teachmephysiology.comwikipedia.org While mercurials do affect the loop of Henle, their primary target or the mechanisms influencing transport in this segment may differ or involve upstream effects on solute delivery. researchgate.netannualreviews.org The distal convoluted tubule (DCT) contains a sodium-chloride co-transporter (NCC), which is the target of thiazide diuretics. cvpharmacology.comresearchgate.net The effectiveness of mercurial diuretics is not solely determined by the amount of chloride filtered by the glomerulus. jci.org An increase in the acidity within the cells of the renal tubule might enhance the interaction between mercurials and the cellular components involved in electrolyte transport mechanisms. jci.org Chloride transport in the proximal tubule involves both passive movement between cells (paracellular) and active transport across the cell membrane (transcellular). basicmedicalkey.com The key step in active transcellular chloride reabsorption is typically the movement from the tubular lumen into the cell. basicmedicalkey.com A high concentration of chloride inside the cell facilitates its movement into the interstitial space in the ascending limb of the loop of Henle. veteriankey.com Chloride ions are also reabsorbed in the thin ascending limb via chloride channels. teachmephysiology.com

Extra-Renal and Non-Diuretic Molecular Actions

Beyond their well-established renal effects, mercury compounds, including those in organic mercurials like this compound, can interact with various biological targets in extra-renal tissues, modulating enzymatic activities and potentially exerting other non-diuretic effects.

Modulation of Protease and Other Enzyme Activities Beyond Primary Renal Targets

Mercury is known to bind to and inhibit various enzymes, including those found in microsomes and mitochondria, which can lead to cell injury and death. drugbank.com Histochemical studies in rats investigating the effects of this compound on renal tubular enzyme systems revealed inhibition of several enzymes: succinic dehydrogenase, diphosphopyridine nucleotide diaphorase (NADH dehydrogenase), triphosphopyridine nucleotide diaphorase (NADPH dehydrogenase), and glucose-6-phosphatase. oregonstate.edu The inhibition of these enzymes was consistently associated with observable cell damage (necrobiosis) and occurred more rapidly at higher doses of this compound. oregonstate.edu

Beyond renal enzymes, mercury also inhibits the protein LCK (Lymphocyte-specific protein tyrosine kinase), which plays a role in T-cell signaling and can lead to immune system depression. drugbank.com Mercury is thought to reduce neuronal excitability by acting on the postsynaptic neuronal membrane. drugbank.com It can negatively impact the nervous system by inhibiting protein kinase C and alkaline phosphatase, enzymes involved in brain microvascular formation and function, as well as maintaining the integrity of the blood-brain barrier. drugbank.com Organic mercury compounds can interfere with development by binding to tubulin, a protein essential for microtubule assembly, thereby preventing cell division (mitotic inhibition). drugbank.com Furthermore, mercury exposure can trigger an autoimmune response, possibly through modifications of major histocompatibility complex (MHC) class II molecules, self peptides, T-cell receptors, or cell-surface adhesion molecules. drugbank.com The effects of this compound on respiration and glycolysis have been investigated in kidney slices. nih.gov

This compound is an organomercurial compound that has been utilized for its diuretic properties. Research into this compound has involved various analytical and bioanalytical methodologies to understand its behavior, metabolism, and excretion. These techniques are crucial for identifying the compound, analyzing its metabolic fate, and quantifying its presence in different matrices.

Advanced Analytical and Bioanalytical Methodologies for Meralluride Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic techniques are fundamental for separating meralluride from complex mixtures, such as biological samples or reaction products, and for analyzing its potential metabolites.

High-Performance Liquid Chromatography (HPLC) Applications in this compound Studies

High-Performance Liquid Chromatography (HPLC) is a widely used technique in the analysis of pharmaceutical compounds, including this compound. HPLC offers high resolution and sensitivity, making it suitable for the separation and quantification of this compound in various studies. While direct applications of HPLC specifically for this compound analysis were not extensively detailed in the search results, HPLC is a standard method for confirming purity and analyzing related compounds in pharmaceutical contexts google.com. The principle involves separating components based on their interaction with a stationary phase and a mobile phase, followed by detection. HPLC methods are often coupled with other detectors, such as UV-Vis or mass spectrometers, for enhanced identification and quantification.

Adsorption Chromatography for Excretory Product Investigations

Adsorption chromatography has been specifically applied to the investigation of this compound's excretory products. This technique has enabled the separation of urinary excretory products after this compound administration. Studies utilizing adsorption chromatography have shown that practically all of the mercury from administered this compound is excreted in a form closely resembling the original compound ahajournals.orgahajournals.org. This method separates excretory products into fractions based on their adsorption to a stationary phase. In investigations of this compound, adsorption chromatography separated urinary mercury into two fractions: a larger fraction strongly adsorbed by the column, and a smaller fraction readily washed through ahajournals.org. This approach was quantitative, demonstrating that the majority of excreted mercury was in a form similar to this compound, with only an insignificant amount found as degradation products ahajournals.org.

Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation and Quantification

Spectroscopic and mass spectrometric techniques are essential for confirming the structure of this compound and its metabolites and for quantifying their presence. Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS/MS), provides detailed information about the mass-to-charge ratio of ions, allowing for the identification and structural elucidation of compounds nih.govthieme-connect.com. MS/MS can provide fragmentation patterns that aid in confirming the structure of an analyte google.com. While specific details on the direct application of techniques like Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy for this compound structure confirmation were not prominently found, these are standard spectroscopic methods used in chemical analysis and could be applied to this compound. Predicted LC-MS/MS spectra for this compound in both positive and negative modes are available in databases, indicating the applicability of this technique for its analysis .

Quantitative Methodologies for this compound Detection in Biological Matrices (excluding human clinical samples)

Quantitative methodologies are necessary to determine the concentration of this compound in biological samples obtained from non-human sources. While the search results did not provide specific detailed protocols for this compound quantification in non-human biological matrices, the principles of quantitative analysis in biological matrices are well-established federalregister.govnih.gov. Techniques like LC-MS/MS are commonly used for the sensitive and specific quantification of compounds in biological fluids and tissues due to their ability to handle complex matrices and provide low limits of detection nih.govresearchgate.net. Sample preparation steps, such as extraction and clean-up, are typically required before chromatographic and spectroscopic analysis of biological matrices to remove interfering substances researchgate.net.

Radiotracer Techniques in Pharmacological Research (e.g., ²⁰³Hg-labeling for Distribution Studies)

Radiotracer techniques, particularly those involving mercury isotopes like ²⁰³Hg, have been employed in pharmacological research to study the distribution and excretion of mercurial compounds like this compound. Studies using ²⁰³Hg-labeled compounds, such as ²⁰³Hg-chlormerodrin, have provided insights into the tissue distribution and elimination patterns of organomercurials nih.govsnmjournals.org. While the search results did not provide specific data tables on the distribution of ²⁰³Hg-labeled this compound, the use of ²⁰³Hg-chlormerodrin, another organomercurial, demonstrates the principle of using this radioisotope for distribution studies. These studies involve administering the radiolabeled compound and then measuring the radioactivity in different organs or excreta over time to determine the compound's fate in the body nih.gov. The use of radiotracers allows for sensitive detection and tracking of the compound, even at low concentrations.

Structure Activity Relationship Sar Studies of Meralluride and Its Derivatives

Correlating Specific Structural Features with Observed Molecular Interactions

The diuretic activity of organomercurial compounds, including Meralluride, is primarily attributed to the presence of a mercury atom covalently bonded to a carbon atom wikipedia.orgiiab.me. This organomercury moiety is crucial for their interaction with biological targets, particularly in the kidneys. Early investigations into the mechanism of action of organomercurial diuretics suggested they might act by blocking renal enzymes containing sulfhydryl (-SH) groups mlsu.ac.in. The interaction between the mercury ion and sulfhydryl groups is a well-known chemical phenomenon and is considered a key molecular interaction underlying the activity of these compounds.

Studies on the effects of this compound in rat kidneys have shown structural changes in the proximal tubules, including vacuolation and mitochondrial swelling, suggesting this as a primary site of action nih.gov. These morphological changes are likely a consequence of the molecular interactions between this compound and cellular components within the proximal tubules, potentially involving the inhibition of transport proteins or enzymes critical for sodium and water reabsorption.

Comparative Pharmacological Investigations with Related Organomercurials and Diuretics in Preclinical Models

Comparative pharmacological studies in preclinical models, such as rats and mice, have been instrumental in understanding the relative potencies and sites of action of different diuretics, including this compound and other organomercurials nih.govgla.ac.ukipinnovative.comnih.gov. These studies often involve administering different diuretics, alone or in combination, and observing their effects on electrolyte and water excretion.

For example, comparative studies have evaluated the diuretic effects of this compound administered via different routes nih.gov. Comparisons between mercurial diuretics like this compound and other classes of diuretics, such as thiazides and carbonic anhydrase inhibitors, have revealed insights into their distinct mechanisms. Studies comparing this compound with acetazolamide (B1664987), a carbonic anhydrase inhibitor, showed that administering acetazolamide after a maximal dose of this compound resulted in a further increase in sodium excretion, indicating that they inhibit different mechanisms of sodium reabsorption in the renal tubules gla.ac.uk. This suggests that while mercurials primarily affect mechanisms in the proximal tubule or loop of Henle, carbonic anhydrase inhibitors act by reducing bicarbonate reabsorption, primarily in the proximal tubule.

Preclinical investigations using animal models allow for detailed examination of the renal effects of these compounds at a cellular and tissue level, providing valuable data for correlating structural features with observed pharmacological outcomes nih.govipinnovative.com.

Theoretical and Computational Approaches to Predicting Biological Activity from Molecular Structure

Theoretical and computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular modeling, play a significant role in modern drug discovery and can be applied to understand the relationship between the structure and activity of diuretics like this compound oncodesign-services.comresearchgate.net. While specific detailed computational studies on this compound were not extensively found in the search results, the principles of these approaches are highly relevant to understanding its SAR.

QSAR models aim to establish a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its biological activity researchgate.net. By analyzing a series of related organomercurial compounds, QSAR could potentially identify which molecular descriptors (e.g., electronic properties, lipophilicity, steric features) are most strongly correlated with diuretic potency. This information could then be used to predict the activity of new, untested derivatives.

Molecular modeling techniques, including homology modeling and molecular dynamics simulations, can provide insights into how molecules interact with their biological targets at an atomic level preprints.orgresearchgate.net. Although the precise molecular target(s) for the diuretic action of organomercurials are not fully elucidated, computational methods could be used to model potential interactions with proposed targets, such as ion transporters or enzymes in the renal tubules. These simulations could help visualize how the organomercury moiety and the attached organic group of this compound orient themselves and interact within a binding site, potentially explaining differences in activity among derivatives.

Computational approaches complement experimental SAR studies by providing a theoretical framework for understanding observed relationships and guiding the design of new compounds with potentially improved properties oncodesign-services.comresearchgate.netpreprints.org.

Preclinical Mechanistic Studies and in Vitro Model Systems

In Vitro Cellular and Tissue Culture Models for Mechanistic Elucidation (e.g., kidney slices, specific cell lines)

In vitro models, such as kidney slices and specific cell lines, have been instrumental in understanding the direct cellular effects of meralluride. Kidney slices, prepared from freshly harvested kidneys, maintain the complex anatomical architecture and cell-cell interactions of the native tissue, offering a more physiologically relevant system compared to isolated cells. nih.govnih.gov These slices can be kept viable for several hours in culture media or physiological buffers, allowing for incubation with pharmacological agents like this compound to study signaling pathways and protein regulation. nih.gov

Cell lines, while lacking the tissue complexity of kidney slices, offer advantages in terms of homogeneity and ease of culture for extended periods. biorxiv.org Renal cell lines have been used in nephrotoxicity studies and for evaluating drug response or toxicity at a cellular level. biorxiv.orgresearchgate.net Studies have investigated the effects of various compounds on renal tubular enzyme systems using histochemical methods, which could be applied to this compound to understand its impact on specific enzymatic activities within kidney cells. oregonstate.edu

Ex Vivo Organ Perfusion and Tissue Slice Studies for Functional Assessment

Ex vivo organ perfusion and tissue slice studies bridge the gap between in vitro and in vivo models, allowing for the assessment of drug effects in a more intact tissue or organ context while maintaining a controlled environment. Ex vivo organ perfusion, particularly normothermic machine perfusion, enables the study of a compound's behavior within a whole organ, providing valuable data on absorption, distribution, metabolism, and excretion (ADME) and toxicity in a near-physiological setting. nih.govtno.nlnih.govfrontiersin.org This technique can be applied to kidneys to monitor organ viability and function using physiological biomarkers. tno.nl

Precision-cut tissue slices (PCTS) are another ex vivo model that preserves the three-dimensional architecture and cellular interactions of the organ. nih.gov With a thickness typically between 200-300 µm, PCTS allow for the study of tissue damage and underlying mechanisms in a context closer to the in vivo situation than cell cultures. nih.gov These models are valuable for studying the effects of compounds on renal transport proteins and other cellular processes within their native tissue environment. nih.gov

Animal Models for Investigating Renal and Extra-Renal Physiological Mechanisms

Animal models are crucial for investigating the systemic and organ-specific effects of this compound, providing insights into its physiological mechanisms within a living organism. Rats and mice are frequently used due to their manageability, cost-effectiveness, and relatively quick life cycles, allowing for the study of disease progression and therapeutic responses. isciii.esnih.gov While animal models have limitations in fully recapitulating human diseases, they are indispensable for understanding complex physiological processes and predicting drug effects. nih.gov

Analysis of Renal Tubular Ultrastructural Changes Induced by this compound

Studies using animal models have provided detailed information on the ultrastructural changes induced by this compound in the kidney, particularly in the renal tubules. Electron microscopic studies in rats injected with this compound have shown consistent structural changes in the proximal tubules, while the distal tubules remained unaltered. nih.govnih.gov Observed changes in proximal tubule cells include vacuolation and loss of contrast in the apical pole due to intracytoplasmic edema, which can extend to the basal pole. nih.govnih.gov The brush border of the proximal tubule shows separation of the villi at the implantation base. nih.govnih.gov Mitochondrial swelling, vacuolation of the matrix, and disappearance of cristae have also been reported. nih.govnih.gov Variable changes have been noted in the glomerulus, including clearing of the mitochondrial matrix of podocytes, enlargement of endoplasmic reticulum vesicles, and the presence of intracytoplasmic osmiophilic masses. nih.gov

Investigation of Organ-Specific Molecular Accumulation and Distribution Patterns

Emerging Research Areas and Future Directions in Meralluride Chemistry and Biology

Identification of Untapped Molecular Targets and Signaling Pathways

The primary mechanism of action for mercurial diuretics is understood to involve the inhibition of sodium and chloride reabsorption in the renal tubules, particularly in the thick ascending limb of the loop of Henle. This inhibition is thought to occur through the binding of mercury ions to sulfhydryl groups on transport proteins, such as the Na+-K+-2Cl- cotransporter (NKCC) core.ac.uknih.gov. However, the full spectrum of molecular targets and the intricate signaling pathways influenced by meralluride are still areas of potential investigation.

Emerging research could focus on identifying additional proteins or enzymes, beyond the well-established transport proteins, that interact with this compound or its metabolites. Given that mercury can bind to thiol groups on various proteins, it is plausible that this compound could affect other cellular processes and signaling cascades. For instance, studies have shown that mercury can inhibit aquaporins, affecting water flow across cell membranes, and can also interact with enzymes involved in cellular metabolism and signal transduction, such as protein kinase C and alkaline phosphatase . While these effects are often discussed in the context of mercury toxicity, further research could explore if specific, perhaps lower, concentrations of this compound or its metabolites could selectively modulate certain pathways, potentially revealing novel biological effects.

Furthermore, investigating the impact of this compound on intracellular signaling pathways, such as those involving cyclic GMP (cGMP) and cyclic AMP (cAMP), could provide new insights. While some diuretics influence these pathways google.com, the specific effects of organomercurials like this compound in this context warrant further exploration. Understanding how this compound interacts with these pathways could uncover potential off-target effects or even suggest new therapeutic avenues if specific modulatory effects are identified.

Application of Advanced Computational Chemistry and In Silico Modeling for Novel Insights

Advanced computational chemistry and in silico modeling techniques offer powerful tools to gain novel insights into the behavior of this compound at the molecular level without extensive experimental work nih.govnih.govkiksarvr.com. These methods can be applied to study this compound in several ways:

Molecular Docking and Dynamics Simulations: Computational methods can be used to predict and simulate the binding interactions of this compound and its potential metabolites with identified or predicted molecular targets, such as transport proteins or enzymes kiksarvr.com. This can help to understand the binding affinity, specificity, and the conformational changes induced upon binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: While the general structural requirements for the diuretic activity of organomercurials are known andhrauniversity.edu.in, QSAR models can be refined using modern computational approaches to better correlate specific structural features of this compound and its analogs with their biological activity and potential off-target interactions.

Predicting Metabolism and Distribution: In silico models can be used to predict the metabolic fate of this compound in the body, identifying potential metabolites and their likely distribution to different tissues nih.gov. This is particularly relevant for organomercurials, as their metabolism can influence both their efficacy and toxicity .

Simulating Renal Tubular Transport: Computational models of renal tubular cells and transport systems can be developed or refined to simulate the effects of this compound on ion and water transport, providing a more detailed understanding of its diuretic action at a systems level soton.ac.uk.

The application of these advanced computational techniques can help prioritize experimental investigations, reduce the need for extensive in vitro or in vivo testing, and provide a deeper theoretical understanding of this compound's interactions.

Development and Refinement of Advanced Research Tools and Methodologies for Mechanistic Probing

Advancements in analytical techniques and biological methodologies can be instrumental in further elucidating the mechanism of action of this compound and other organomercurials.

Advanced Chromatography and Mass Spectrometry: Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be refined for more sensitive and specific detection and quantification of this compound and its metabolites in biological samples andhrauniversity.edu.inresearchgate.netahajournals.org. This can help to track their distribution, metabolism, and excretion with greater precision.

Proteomics and Metalloproteomics: Applying proteomics approaches, particularly those focused on identifying metalloproteins or proteins with reactive sulfhydryl groups, can help to comprehensively map the proteins that interact with this compound in different tissues, especially in the kidney google.comresearchgate.net. This can reveal previously unknown targets and pathways.

High-Resolution Imaging Techniques: Advanced microscopy techniques could be used to visualize the localization of this compound within renal tubular cells and its interactions with cellular structures or specific proteins in situ wikipedia.org.

Electrophysiological Techniques: Refined electrophysiological methods can be employed to study the effects of this compound on the activity of ion channels and transporters in isolated renal tubular cells or reconstituted systems with greater precision core.ac.uk.

These advanced tools and methodologies can provide more detailed and nuanced data on this compound's interactions, helping to resolve ambiguities in its mechanism of action.

Addressing Unresolved Mechanistic Questions and Paradigms in Organomercurial Action

Despite decades of research, several fundamental questions and paradigms regarding the action of organomercurial diuretics, including this compound, remain unresolved.

One key question pertains to the exact form of the mercury species responsible for the diuretic effect. While it is generally accepted that the release of inorganic mercury or interaction of the organic mercurial with sulfhydryl groups is crucial ahajournals.org, the precise chemical species that interacts with the target proteins in vivo is still debated core.ac.uk. Further research using advanced analytical techniques could help to definitively identify the active species at the site of action.

Another unresolved area concerns the potential for tissue-specific effects beyond the kidney. While the primary diuretic action is in the renal tubules, organomercurials can distribute to other tissues . Investigating whether this compound has significant, albeit perhaps sub-clinical, effects on other organs and the mechanisms underlying any such effects is important for a complete understanding of its biological activity frontiersin.orgnih.gov.

Furthermore, the long-standing paradigm that organomercurials primarily act from the luminal side of the renal tubule needs continued investigation core.ac.uk. While evidence supports this, the possibility of intracellular targets or effects from the basolateral side warrants further exploration using advanced cellular and molecular techniques.

Finally, understanding the differences in sensitivity to organomercurials among individuals or different physiological states remains an area for future research. Factors influencing the uptake, metabolism, and interaction of this compound with its targets could contribute to variability in response and susceptibility to adverse effects.

Addressing these unresolved questions through the application of emerging research areas and advanced methodologies will contribute significantly to a more complete and refined understanding of this compound and the broader class of organomercurial compounds.

Q & A

Q. How can researchers structure supplementary materials to enhance reproducibility of this compound studies?

  • Methodological Answer :
  • Raw data inclusion : Provide unprocessed spectra, chromatograms, and statistical scripts (e.g., R/Python code).
  • Metadata annotation : Detail instrument settings (e.g., LC gradient tables, MS ionization parameters).
  • FAIR compliance : Upload datasets to repositories like Zenodo with DOI linking and CC-BY licenses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.